(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
CAS No.: 325693-95-6
Cat. No.: VC6332212
Molecular Formula: C17H18N2O3
Molecular Weight: 298.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325693-95-6 |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.342 |
| IUPAC Name | (E)-3-(furan-2-yl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C17H18N2O3/c20-17(8-7-16-2-1-11-22-16)18-14-3-5-15(6-4-14)19-9-12-21-13-10-19/h1-8,11H,9-10,12-13H2,(H,18,20)/b8-7+ |
| Standard InChI Key | CQBWBQMDMUJNLR-BQYQJAHWSA-N |
| SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (E)-3-(furan-2-yl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide, reflects its key functional groups:
-
Furan moiety: A five-membered aromatic oxygen heterocycle at position 2.
-
Enamide linker: A trans-configured (E) α,β-unsaturated amide bridge.
-
Morpholine-substituted phenyl group: A para-substituted aromatic ring with a morpholine (tetrahydro-1,4-oxazine) group.
The SMILES string C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 and InChIKey CQBWBQMDMUJNLR-BQYQJAHWSA-N confirm the stereochemistry and connectivity. The E-configuration of the enamide linker is critical for maintaining planarity, which influences electronic properties and potential intermolecular interactions .
Synthesis and Preparation
Reaction Pathway
The synthesis typically involves a two-step process:
-
Acyl chloride formation: A furan-substituted acrylic acid derivative is converted to its acyl chloride using reagents like thionyl chloride.
-
Amide coupling: The acyl chloride reacts with 4-(morpholin-4-yl)aniline in the presence of a base (e.g., triethylamine) to form the enamide bond .
This method aligns with broader strategies for enamide synthesis, where nucleophilic amine attack on electrophilic acyl chlorides is favored under mild conditions .
Optimization Considerations
-
Solvent selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
-
Temperature control: Reactions are typically conducted at 0–25°C to minimize side products.
-
Purification: Column chromatography or recrystallization yields high-purity product .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₈N₂O₃ | |
| Molecular weight | 298.342 g/mol | |
| Solubility | Not publicly available | |
| LogP (predicted) | ~2.1 (estimated via analogs) | |
| Melting point | Undisclosed | – |
Comparative Analysis with Analog
A structurally related compound, (2E)-3-(furan-2-yl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]prop-2-enamide (C₁₈H₂₀N₂O₄, MW 328.36 g/mol), demonstrates how methoxy substitution increases molecular weight and polarity .
Structural and Spectroscopic Insights
Key Functional Groups
-
Furan ring: Contributes π-electron density, potentially enhancing binding affinity in biological targets.
-
Morpholine group: Improves solubility via its amine and ether functionalities.
-
Enamide linker: Acts as a conjugated system, detectable via UV-Vis spectroscopy (λₘₐₓ ~250 nm) .
Predicted Reactivity
-
Electrophilic sites: The α,β-unsaturated amide is susceptible to Michael additions.
-
Nucleophilic sites: Morpholine’s tertiary amine may participate in alkylation or acylation reactions .
Challenges and Future Directions
Knowledge Gaps
-
Solubility and stability: Empirical data are needed for formulation studies.
-
Biological activity: No published studies validate its efficacy against specific targets.
Synthetic Advancements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume